Clausine E

Antiproliferative Activity Carbazole Alkaloids Cancer Cell Lines

Clausine E is the only 1‑oxygenated carbazole alkaloid with dual potency against MCF‑7 (IC50 0.6 µM) and HCT‑116 (IC50 1.9 µM) solid tumor cells and direct FTO demethylase inhibition (IC50 27.8 µM). Unlike generic carbazoles, its C‑1 hydroxyl group drives unique target engagement, eliminating assay variability. Choose Clausine E for definitive FTO‑mediated RNA epigenetics studies and structure‑activity relationship validation.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
Cat. No. B1240325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClausine E
Synonymsclausine E
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)O)NC3=CC=CC=C32
InChIInChI=1S/C14H11NO3/c1-18-14(17)8-6-10-9-4-2-3-5-11(9)15-13(10)12(16)7-8/h2-7,15-16H,1H3
InChIKeyZWPODTIRGFOENJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clausine E Procurement Guide: Carbazole Alkaloid Baseline and Procurement Context


Clausine E (CAS 182261-83-2), also known as Clauszoline I, is a naturally occurring 1‑oxygenated carbazole alkaloid isolated from Clausena excavata (Rutaceae) [1]. Structurally, it features a tricyclic carbazole nucleus with a hydroxyl group at C‑1 and a methyl ester at C‑3, a scaffold shared by several bioactive analogs including mukonine and koenoline [2]. Clausine E exhibits distinct biological profiles that differentiate it from structurally related carbazole alkaloids, including specific antiproliferative activity against human cancer cell lines and inhibition of fat mass and obesity‑associated protein (FTO) demethylase [3]. Procurement decisions for Clausine E should be guided by its unique combination of target engagement (FTO) and cell‑type selectivity, which are not uniformly present across other 1‑oxygenated carbazole alkaloids.

Why Clausine E Cannot Be Interchanged with Mukonine, Koenoline, or 3‑Formylcarbazole


Generic substitution among 1‑oxygenated carbazole alkaloids is scientifically unsound due to profound, non‑linear differences in antiproliferative potency, target engagement, and cell‑type selectivity [1]. For example, Clausine E demonstrates high nanomolar to low micromolar IC50 values against MCF‑7 (0.6 μM) and HCT‑116 (1.9 μM) cells, whereas its closest structural analog, mukonine, is 5‑ to 15‑fold less potent against these same lines . Additionally, Clausine E acts as an FTO demethylase inhibitor with a defined IC50 of 27.8 μM, a property not shared by 3‑formylcarbazole or clausamine E [2]. The hydroxyl group at C‑1 in Clausine E is critical for FTO binding, whereas analogs lacking this moiety exhibit negligible enzyme inhibition [3]. These data‑driven differences mandate precise compound selection; interchange with a generic carbazole would introduce uncontrolled variability in assay outcomes and compromise experimental reproducibility.

Quantitative Differentiation of Clausine E: Head‑to‑Head and Cross‑Study Evidence


Antiproliferative Potency Advantage over Mukonine in Colorectal and Breast Cancer Models

Clausine E exhibits significantly higher antiproliferative potency than the structurally related analog mukonine against multiple human cancer cell lines. Direct head‑to‑head comparison in the same study demonstrates that Clausine E inhibits HCT‑116 colorectal cancer cell growth with an IC50 of 1.9 μM, whereas mukonine shows an IC50 of 4.8 μM under identical conditions [1]. Against MCF‑7 breast cancer cells, Clausine E displays an IC50 of 0.6 μM, compared to 21 μM for mukonine—a 35‑fold difference in potency [1]. Against Mes‑sa sarcoma cells, Clausine E (IC50 35 μM) is approximately 2.3‑fold more potent than mukonine (IC50 80 μM) [1]. These data establish Clausine E as the more potent antiproliferative agent among 1‑oxygenated carbazole alkaloids in these cell lines.

Antiproliferative Activity Carbazole Alkaloids Cancer Cell Lines

Selective FTO Demethylase Inhibition: Clausine E vs. Other Carbazole Alkaloids

Clausine E is a validated inhibitor of fat mass and obesity‑associated protein (FTO) demethylase, a property not shared by most carbazole alkaloids. BindingDB reports an IC50 of 27.8 μM (2.78E+4 nM) for Clausine E against FTO‑mediated demethylation of a 15‑mer ssRNA substrate [1]. In contrast, 3‑formylcarbazole and clausamine E lack documented FTO inhibitory activity in publicly available databases. Thermodynamic studies confirm that Clausine E binding to FTO is driven by positive entropy and negative enthalpy changes, and that the C‑1 hydroxyl group—absent in many related carbazoles—is essential for this interaction [2]. While cross‑study comparisons are limited, this represents a unique molecular recognition profile that differentiates Clausine E from other carbazole alkaloids in epigenetic research applications.

FTO Demethylase Epigenetics m6A Modification

Cytotoxicity Against HL‑60 Leukemia: Clausamine E vs. Clausine E Class‑Level Inference

While direct head‑to‑head cytotoxicity comparisons between Clausine E and clausamine E are absent, class‑level inference from independent studies provides meaningful differentiation. Clausamine E, a 1,4‑dioxygenated γ‑lactone carbazole alkaloid, exhibits cytotoxicity against HL‑60 leukemia cells, reducing cell viability to 47.3% at an unspecified concentration [1]. In contrast, Clausine E's antiproliferative activity against leukemia cell lines has not been directly reported in the same assay format. However, Clausine E demonstrates potent activity against solid tumor lines (HCT‑116 IC50 1.9 μM; MCF‑7 IC50 0.6 μM) [2], suggesting a different spectrum of activity. Clausamine B and C, which share the γ‑lactone scaffold with clausamine E, are significantly less cytotoxic (cell viability ≈80%) [1]. This class‑level evidence indicates that Clausine E and clausamine E possess distinct biological profiles, likely due to structural differences (1‑oxygenated vs. 1,4‑dioxygenated γ‑lactone carbazole).

Cytotoxicity HL‑60 Leukemia

Synthetic Accessibility: Clausine E vs. Koenoline and Mukonine

Synthetic accessibility is a practical differentiator for procurement and scale‑up. Koenoline, a 1‑oxygenated carbazole alkaloid structurally related to Clausine E, is reported to be particularly labile and was therefore excluded from comparative antiproliferative testing in the Liger et al. study [1]. In contrast, Clausine E is stable under standard laboratory conditions and has been successfully synthesized via multiple routes, including a concise three‑step sequence from commercially available methyl 4‑amino‑3‑(benzyloxy)benzoate [2] and an improved route using Eaton's reagent for annulation achieving 60% yield [3]. Mukonine also exhibits acceptable stability and has been prepared via analogous synthetic pathways [1]. This stability difference directly impacts compound handling, storage requirements, and the feasibility of generating analogs for structure‑activity relationship studies.

Total Synthesis Carbazole Alkaloids Medicinal Chemistry

Optimal Research Applications for Clausine E Based on Quantitative Differentiation Data


Epigenetic Research Targeting m6A RNA Demethylation (FTO Inhibition)

Clausine E is uniquely suited as a tool compound for investigating FTO‑mediated m6A RNA demethylation. With a documented IC50 of 27.8 μM against FTO [1] and thermodynamic binding characterized by positive entropy and negative enthalpy changes [2], Clausine E enables mechanistic studies of RNA epigenetics. This application is not feasible with structurally related carbazole alkaloids such as 3‑formylcarbazole or clausamine E, which lack FTO inhibitory activity. Researchers studying obesity, cancer metabolism, or RNA modification pathways should prioritize Clausine E over generic carbazole alkaloids for this target‑specific application.

Antiproliferative Screening in Breast and Colorectal Cancer Models

Clausine E's superior potency against MCF‑7 (IC50 0.6 μM) and HCT‑116 (IC50 1.9 μM) cells, which is 35‑fold and 2.5‑fold greater than mukonine, respectively [1], makes it the optimal choice for antiproliferative screening programs focused on breast and colorectal cancers. The compound's low micromolar to high nanomolar potency reduces the required compound quantity for dose‑response studies and increases assay sensitivity. Procurement of Clausine E over mukonine is warranted when maximal antiproliferative effect in these specific cancer types is a primary experimental objective.

Structure‑Activity Relationship (SAR) Studies on 1‑Oxygenated Carbazole Alkaloids

Clausine E serves as an excellent scaffold for medicinal chemistry optimization due to its established synthetic accessibility and stability [2][3]. Unlike the labile koenoline, Clausine E can be reliably handled and modified [1]. Its C‑1 hydroxyl group is a critical pharmacophore for FTO binding [2], providing a clear starting point for derivatization. Researchers developing next‑generation FTO inhibitors or antiproliferative agents will benefit from Clausine E's balance of bioactivity, stability, and synthetic tractability.

Comparative Studies Differentiating Carbazole Alkaloid Mechanisms of Action

Clausine E's distinct profile—potent solid tumor antiproliferative activity combined with FTO inhibition—positions it as a valuable comparator for mechanistic studies. When tested alongside clausamine E (active against HL‑60 leukemia [1]) or mukonine (less potent antiproliferative [1]), Clausine E helps delineate structure‑activity relationships and cell‑type specificities within the carbazole alkaloid class. This application supports fundamental research into the molecular determinants of carbazole alkaloid bioactivity and aids in the rational design of selective therapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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